molecular formula C13H9F3S B7999371 1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999371
M. Wt: 254.27 g/mol
InChI Key: WZXJEYMZTHXOGA-UHFFFAOYSA-N
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Description

1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of fluorine atoms and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves several steps, starting with the preparation of the precursor compounds. One common synthetic route includes the reaction of 1-fluoro-4-iodobenzene with 3,4-difluorothiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of advanced materials, including organic semiconductors and specialty polymers.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the sulfanylmethyl group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:

    1-Fluoro-4-[(3,4-dichlorophenyl)sulfanylmethyl]benzene: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.

    1-Fluoro-4-[(3,4-dimethylphenyl)sulfanylmethyl]benzene: Contains methyl groups instead of fluorine, affecting its hydrophobicity and interaction with biological targets.

    1-Fluoro-4-[(3,4-difluorophenyl)thio]benzene: Lacks the methylene bridge, resulting in different steric and electronic properties.

These comparisons highlight the unique features of this compound, such as its enhanced reactivity and binding affinity due to the presence of multiple fluorine atoms.

Properties

IUPAC Name

1,2-difluoro-4-[(4-fluorophenyl)methylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXJEYMZTHXOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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